3,3,4-Trimethyldecane

Descripción general

Descripción

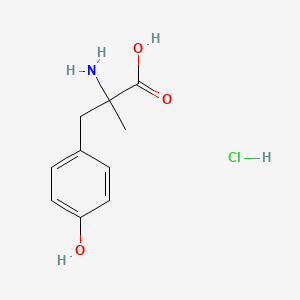

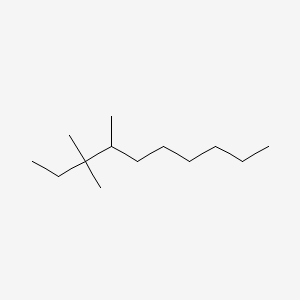

3,3,4-Trimethyldecane is an organic compound with the molecular formula C13H28 . It is a type of alkane, which is a class of organic compounds that only contain carbon-hydrogen bonds and carbon-carbon single bonds .

Molecular Structure Analysis

The molecular structure of 3,3,4-Trimethyldecane consists of a chain of 13 carbon atoms, with three methyl groups attached to the 3rd and 4th carbon atoms . The average mass of this molecule is 184.361 Da .Physical And Chemical Properties Analysis

3,3,4-Trimethyldecane has a predicted boiling point of 223.6±7.0 °C and a predicted density of 0.756±0.06 g/cm3 .Aplicaciones Científicas De Investigación

Intermetal Dielectrics in Electronics

Trimethylsilane, a material closely related to 3,3,4-Trimethyldecane, has been utilized in the deposition of dielectric thin films in standard plasma-enhanced chemical vapor deposition (PECVD) systems. This substance is valuable for creating low-permittivity dielectric versions of amorphous hydrogenated silicon carbide and its oxides, enhancing circuit performance in advanced electronic devices (Loboda, 1999).

Lubricants Derived from Biomass

A study on biolubricants derived from polyol esters, which are chemically akin to 3,3,4-Trimethyldecane, indicated that these biodegradable substances exhibit high lubricity properties. Their wear and friction characteristics were comparable to fully formulated lubricants, showing potential for sustainable industrial applications (Zulkifli et al., 2016).

Organic Synthesis and Reactions

Trimethylsilanes, including 3,3,4-Trimethyldecane derivatives, have been used in organic chemistry as carbanion equivalents for synthesis. They offer a bench-stable alternative for organometallics and are activated for addition reactions, expanding the toolbox for organic synthesis (Das & O’Shea, 2014).

Environmental Remediation

Trimethylbenzene isomers, structurally similar to 3,3,4-Trimethyldecane, have been used as tracers in contaminated aquifers to assess biodegradation of pollutants under anaerobic conditions. This research aids in understanding the behavior of complex hydrocarbons in environmental remediation (Fichtner et al., 2019).

Pharmaceutical and Polymer Applications

In pharmaceuticals, compounds analogous to 3,3,4-Trimethyldecane have been used in the stereolithographic 3D printing of oral modified-release dosage forms. This technology allows for the creation of drug-loaded tablets with specific release profiles, offering possibilities for personalized medicine (Wang et al., 2016).

Material Science

Similar to 3,3,4-Trimethyldecane, trimethylbenzene derivatives have been used in the study of permeation and solubility in polymers. This research provides insights into the interactions between solute molecules and polymers, crucial for packaging and material sciences (Gonzales et al., 1967).

Propiedades

IUPAC Name |

3,3,4-trimethyldecane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28/c1-6-8-9-10-11-12(3)13(4,5)7-2/h12H,6-11H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVICXEDVKYYQCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)C(C)(C)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90964304 | |

| Record name | 3,3,4-Trimethyldecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90964304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3,4-Trimethyldecane | |

CAS RN |

49622-18-6 | |

| Record name | 3,3,4-Trimethyldecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49622-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3,4-Trimethyldecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049622186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3,4-Trimethyldecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90964304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,4-Trimethyldecane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030306 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.